molecular formula C14H26N2O3S B2401627 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 2034571-26-9

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2401627
CAS No.: 2034571-26-9
M. Wt: 302.43
InChI Key: TZESPDGOXVZQEH-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropane ring, a piperidine ring, and a tetrahydropyran moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps One common approach starts with the preparation of the piperidine derivative, which is then reacted with a tetrahydropyran derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine: Shares the piperidine and tetrahydropyran moieties.

    N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Similar structure but with a methyl group instead of the cyclopropanesulfonamide group.

Uniqueness

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c17-20(18,14-1-2-14)15-11-12-3-7-16(8-4-12)13-5-9-19-10-6-13/h12-15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZESPDGOXVZQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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